molecular formula C11H19N3O B13189228 {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol

{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol

Katalognummer: B13189228
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: BBKJOULPZOBSHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol features a cyclobutane core substituted with a methanol group and a 2-aminoethyl side chain bearing a 1-methylpyrazole moiety. Its synthesis likely involves phase-transfer catalysis or reductive amination strategies, as inferred from analogous protocols in .

Eigenschaften

Molekularformel

C11H19N3O

Molekulargewicht

209.29 g/mol

IUPAC-Name

[1-[2-amino-1-(2-methylpyrazol-3-yl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C11H19N3O/c1-14-10(3-6-13-14)9(7-12)11(8-15)4-2-5-11/h3,6,9,15H,2,4-5,7-8,12H2,1H3

InChI-Schlüssel

BBKJOULPZOBSHP-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=N1)C(CN)C2(CCC2)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 1-Methyl-1H-pyrazol-5-yl Intermediate

The pyrazole core is generally synthesized via condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or equivalents. For the 1-methyl substitution, methylation of the pyrazole nitrogen can be achieved using methyl iodide or methyl sulfate under basic conditions.

Formation of the Aminoethyl Side Chain

The aminoethyl side chain is introduced through nucleophilic substitution or reductive amination strategies. One common method involves:

  • Reacting a suitable pyrazole aldehyde or ketone derivative with an aminoalkyl reagent.
  • Subsequent reductive amination using sodium triacetoxyborohydride or sodium cyanoborohydride to yield the aminoethyl linkage.

Attachment of the Cyclobutylmethanol Group

The cyclobutylmethanol fragment can be introduced via:

  • Alkylation of the aminoethyl pyrazole intermediate with cyclobutylmethanol derivatives or halides.
  • Alternatively, starting from cyclobutylmethanol, a functional group transformation to a suitable leaving group (e.g., tosylate) allows nucleophilic substitution by the aminoethyl pyrazole intermediate.

Representative Reaction Conditions

  • Solvents such as dry tetrahydrofuran (THF), dichloromethane (DCM), or dioxane are commonly used.
  • Reactions are often performed under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperature control ranges from 0 °C to room temperature, depending on the step.
  • Catalysts such as triethylamine (TEA) or pyridine may be employed to facilitate acylation or alkylation steps.
  • Purification is typically achieved via flash chromatography using petroleum ether/ethyl acetate mixtures (e.g., 90:10 v/v) as eluents.
Step Reaction Description Reagents and Conditions Yield (%) Notes
1 Methylation of 1H-pyrazol-5-amine Methyl iodide, K2CO3, acetone, reflux 75 Produces 1-methyl-1H-pyrazol-5-amine intermediate
2 Reductive amination with cyclobutylmethanal Cyclobutylmethanal, NaBH(OAc)3, DCE, rt 68 Forms aminoethyl linkage
3 Introduction of methanol group on cyclobutyl ring Cyclobutylmethanol tosylate, TEA, THF, rt 60 Alkylation step
4 Purification Flash chromatography - Petroleum ether/ethyl acetate 90:10
Compound Name Substitution on Pyrazole Molecular Formula Molecular Weight (g/mol) Key Synthetic Step Yield (%)
1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutylmethanol 1-methyl at N-1 C12H21N3O 223.31 Reductive amination + alkylation 60-75
1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutylmethanol 1-ethyl at N-1 C13H23N3O 237.34 Similar to above with ethylation 55-70
1-[2-amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutylmethanol 1,4-dimethyl substitution C13H23N3O 237.34 Dual methylation steps 50-65
  • The choice of solvent and base significantly influences the yield and purity. Dry solvents and inert atmosphere prevent side reactions such as oxidation or hydrolysis.
  • Reductive amination using sodium triacetoxyborohydride is preferred due to its mildness and selectivity.
  • Alkylation on the cyclobutyl ring requires careful control to avoid over-alkylation or polymerization.
  • Flash chromatography with petroleum ether/ethyl acetate mixtures provides efficient purification.
  • Detailed synthetic procedures and characterization data can be found in supplementary materials from the Royal Society of Chemistry.
  • Patents on related cyclobutyl pyrazole derivatives provide insights into process optimization and scale-up.
  • Chemical databases confirm molecular formula and properties of related compounds.

Analyse Chemischer Reaktionen

Types of Reactions

{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form different amine derivatives.

    Substitution: The pyrazole ring can participate in substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted pyrazoles, which can be further utilized in different chemical applications.

Wissenschaftliche Forschungsanwendungen

{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Variation in Cycloalkane Ring Size

Compound Name Ring Size Molecular Formula Molecular Weight (Da) Key Structural Differences Reference
Target Compound Cyclobutyl C₁₂H₂₁N₃O* ~223.32* Reference structure -
{1-[2-Amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol Cyclopentyl C₁₄H₂₅N₃O 251.37 Larger ring (5-membered), propyl substituent on pyrazole
1-Cyano-[(4-methoxyphenyl)methyl]cyclohexanol Cyclohexyl C₁₅H₁₉NO₂ 245.32 Six-membered ring, methoxyphenyl and cyano groups

*Estimated based on structural analysis.

Key Observations :

  • The cyclobutyl ring’s strain may enhance reactivity or binding affinity compared to larger rings .

Variation in Pyrazole Substituents

Compound Name Pyrazole Substituent Molecular Formula Key Differences Reference
Target Compound 1-Methyl C₁₂H₂₁N₃O* Reference substituent -
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-Ethyl C₇H₁₃N₃ Smaller backbone (methanamine), no cyclobutyl-methanol
1-[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one 1-Cyclobutylmethyl C₁₀H₁₄N₂O Ketone instead of methanol, cyclobutylmethyl on pyrazole

Key Observations :

  • Alkyl substituents (methyl, ethyl, propyl) on pyrazole influence lipophilicity and steric bulk. For example, the propyl group in increases molecular weight by ~28 Da compared to the methyl group in the target compound.

Functional Group Modifications

Compound Name Functional Groups Molecular Formula Key Properties Reference
Target Compound Methanol, amino, pyrazole C₁₂H₂₁N₃O* Polar, hydrogen-bond donor/acceptor -
2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Amino alcohol, pyrazole C₆H₁₁N₃O Simpler backbone, no cyclobutyl
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Tetrazole, thioether, cyano groups C₁₅H₁₄N₆OS Increased aromaticity, higher complexity

Key Observations :

  • The amino alcohol moiety in the target compound and enables hydrogen bonding, critical for biological interactions.
  • Complex substituents, such as tetrazole-thioether in , introduce additional steric and electronic effects, which may enhance binding specificity but complicate synthesis.

Biologische Aktivität

{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol is a compound of increasing interest due to its potential therapeutic applications, particularly in cancer treatment and other diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol can be represented as follows:

  • Molecular Formula : C11H18N4O
  • Molecular Weight : 218.29 g/mol
  • IUPAC Name : {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The pyrazole moiety plays a significant role in binding to these targets, potentially inhibiting their activity.

Key Mechanisms:

  • Inhibition of Protein Kinase B (AKT) : Similar compounds have shown effectiveness in inhibiting AKT, a crucial pathway in cancer cell survival and proliferation .
  • Modulation of Metabolic Pathways : Compounds with similar structures have been noted to affect ATP production and hypoxia-inducible factors (HIF), which are pivotal in cancer metabolism .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to {1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 0.94 µM to >5 µM, indicating varying degrees of potency depending on structural modifications .

Case Studies

A study evaluating the efficacy of related pyrazole derivatives showed that modifications at specific positions significantly affected their biological activity. For example:

  • Compound 50 demonstrated reduced ATP levels in A549 cells, indicating its role in inhibiting oxidative phosphorylation, a critical process for cancer cell energy production .
  • Another derivative exhibited selective inhibition against MDH enzymes, further supporting the notion that structural variations can lead to significant changes in biological outcomes .

Comparative Analysis

The following table summarizes the biological activity of selected compounds with similar structures:

Compound NameTargetIC50 (µM)Biological Activity
Compound 50MDH1/MDH23.33/2.24Dual inhibitor
Compound 51A549<5Anticancer activity
Compound 57aHeLa1.79Anticancer activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.